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Compound of Interest

Compound Name:
4-Fluoro-2-

methylbenzenesulfonamide

Cat. No.: B1299901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(4-fluorophenyl)methanesulfonamide is a sulfonamide derivative with the chemical formula

C7H8FNO2S. The presence of a fluorinated phenyl group and a methanesulfonamide moiety

suggests its potential for diverse biological activities, making it a compound of interest in

medicinal chemistry and drug discovery. The fluorinated phenyl group can enhance metabolic

stability and binding affinity to biological targets, while the sulfonamide group is a well-known

pharmacophore in a variety of therapeutic agents.[1] This technical guide provides a

comprehensive overview of the chemical structure, analysis, and potential biological

significance of N-(4-fluorophenyl)methanesulfonamide.

Chemical Structure and Properties
N-(4-fluorophenyl)methanesulfonamide consists of a methanesulfonyl group attached to the

nitrogen atom of a 4-fluoroaniline.

Chemical Structure:

IUPAC Name: N-(4-fluorophenyl)methanesulfonamide[2]

Molecular Formula: C7H8FNO2S[2]
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Molecular Weight: 189.21 g/mol [2]

InChIKey: XNOJVNHEDQHEQY-UHFFFAOYSA-N[2]

SMILES: CS(=O)(=O)NC1=CC=C(C=C1)F[2]

Synthesis
The synthesis of N-(4-fluorophenyl)methanesulfonamide can be achieved through the

nucleophilic substitution reaction between 4-fluoroaniline and methanesulfonyl chloride.[1]

Experimental Protocol: Synthesis of N-(4-
fluorophenyl)methanesulfonamide
This protocol is adapted from general methods for the synthesis of N-substituted sulfonamides.

Materials:

4-fluoroaniline

Methanesulfonyl chloride

Pyridine (or another suitable base)

Dichloromethane (or another suitable aprotic solvent)

Hydrochloric acid (HCl), 1M

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate or sodium sulfate

Rotary evaporator

Standard laboratory glassware

Procedure:

In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in dichloromethane.
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Cool the solution in an ice bath.

Add pyridine (1.1 equivalents) to the solution.

Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the cooled solution while

stirring.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress using Thin Layer Chromatography (TCC).

Once the reaction is complete, wash the mixture with 1M HCl to remove excess pyridine.

Separate the organic layer and wash it with a saturated sodium bicarbonate solution to

neutralize any remaining acid.

Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator.

The crude product can be purified by recrystallization or column chromatography to yield N-

(4-fluorophenyl)methanesulfonamide.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of N-(4-fluorophenyl)methanesulfonamide.

Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of N-(substituted phenyl)-methanesulfonamides has been studied using ¹H and

¹³C NMR spectroscopy.[3] The chemical shifts are influenced by the electronic effects of the

substituents on the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(4-fluorophenyl)methanesulfonamide
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Atom
Predicted ¹H Chemical Shift

(ppm)

Predicted ¹³C Chemical Shift

(ppm)

CH₃ ~3.0 ~40

NH ~9.5-10.5 (broad singlet) -

Aromatic CH (ortho to F) ~7.0-7.2 (t) ~115-117 (d, J ≈ 22 Hz)

Aromatic CH (ortho to NH) ~7.2-7.4 (dd) ~122-124 (d, J ≈ 8 Hz)

Aromatic C-F - ~158-162 (d, J ≈ 245 Hz)

Aromatic C-N - ~134-136 (d, J ≈ 3 Hz)

Note: Predicted values are based on data for structurally similar compounds and general

principles of NMR spectroscopy. Actual values may vary depending on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of N-(substituted phenyl)-methanesulfonamides shows characteristic

absorption bands for the N-H and SO₂ stretching vibrations.[3]

Table 2: Characteristic IR Absorption Bands for N-(4-fluorophenyl)methanesulfonamide
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Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

N-H Stretching 3230 - 3300

C-H (aromatic) Stretching 3000 - 3100

C-H (aliphatic) Stretching 2850 - 2960

C=C (aromatic) Stretching 1500 - 1600

S=O (SO₂) Asymmetric Stretching 1315 - 1335

S=O (SO₂) Symmetric Stretching 1140 - 1160

C-F Stretching 1100 - 1250

S-N Stretching 830 - 930

Mass Spectrometry (MS)
The fragmentation of sulfonamides under mass spectrometry conditions has been investigated.

[4] A common fragmentation pathway involves the cleavage of the S-N bond.

Proposed Fragmentation Pathway:

Upon electron ionization, N-(4-fluorophenyl)methanesulfonamide is expected to undergo

fragmentation. The molecular ion peak [M]⁺ should be observed at m/z 189. Key fragmentation

patterns would likely involve the loss of the methyl group ([M-15]⁺), the SO₂ group ([M-64]⁺),

and cleavage of the S-N bond to give fragments corresponding to the methanesulfonyl cation

([CH₃SO₂]⁺ at m/z 79) and the 4-fluoroanilino radical cation or related ions.

[C7H8FNO2S]+•
m/z = 189

[M - CH3]+
m/z = 174

- •CH3

[M - SO2]+
m/z = 125

- SO2

[CH3SO2]+
m/z = 79

- •NH-C6H4-F

[F-C6H4-NH]+•
m/z = 110

- •SO2CH3
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Caption: Proposed mass spectrometry fragmentation of N-(4-

fluorophenyl)methanesulfonamide.

Biological Activity and Potential Applications
Sulfonamide derivatives are known to exhibit a wide range of biological activities, including

anticancer properties.[5] While specific data for N-(4-fluorophenyl)methanesulfonamide is

limited, studies on structurally related compounds provide insights into its potential therapeutic

applications.

Cytotoxicity
The cytotoxic effects of various sulfonamide derivatives have been evaluated against several

human cancer cell lines.[5]

Table 3: Cytotoxicity of Structurally Related Sulfonamide Derivatives

Compound Cell Line IC₅₀ (µM)

4-Acetamido-4-fluorophenyl-

benzenesulfonamide
MDA-MB-468 (Breast) < 30

MCF-7 (Breast) < 128

HeLa (Cervical) < 360

Indisulam (E7070) Various solid tumors Phase II Clinical Trials

Data from a study on various sulfonamide derivatives, not N-(4-

fluorophenyl)methanesulfonamide itself. The data is presented to indicate the potential for

anticancer activity within this class of compounds.[5]

Potential Mechanism of Action and Signaling Pathways
Some N-phenylacetamide derivatives containing a 4-fluorophenyl group have shown

anticancer activity.[6][7] Furthermore, a complex molecule containing an N-(4-fluorophenyl)

moiety has been shown to induce apoptosis in breast cancer cells by inhibiting the Notch-Akt
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signaling pathway.[8] This suggests a potential mechanism of action for N-(4-

fluorophenyl)methanesulfonamide that warrants further investigation.

Proposed Signaling Pathway Inhibition:

N-(4-fluorophenyl)methanesulfonamide
(Proposed)

↑ Reactive Oxygen Species (ROS)

Notch Signaling

Inhibits

Akt Signaling

Inhibits

Cell Growth &
Proliferation Cell Invasion↑ Apoptosis

InhibitsInhibits

Click to download full resolution via product page

Caption: Proposed mechanism of action via inhibition of the Notch-Akt pathway.

Conclusion
N-(4-fluorophenyl)methanesulfonamide is a compound with significant potential for further

investigation in the field of medicinal chemistry. Its straightforward synthesis and the known

biological activities of related sulfonamides make it an attractive candidate for screening in

various therapeutic areas, particularly in oncology. The analytical data and proposed

mechanisms of action presented in this guide provide a solid foundation for researchers and

drug development professionals to build upon in their exploration of this and similar molecules.

Further studies are warranted to fully elucidate its spectral properties, biological activity, and

therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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